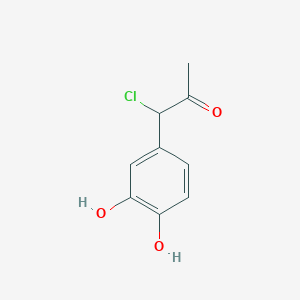
1-Chloro-1-(3,4-dihydroxyphenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1-(3,4-dihydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H9ClO3 and a molecular weight of 200.62 . This compound is characterized by the presence of a chloro group and two hydroxyl groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(3,4-dihydroxyphenyl)propan-2-one typically involves the chlorination of 1-(3,4-dihydroxyphenyl)propan-2-one. This reaction can be carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of production .
化学反应分析
Types of Reactions: 1-Chloro-1-(3,4-dihydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
1-Chloro-1-(3,4-dihydroxyphenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
作用机制
The mechanism of action of 1-Chloro-1-(3,4-dihydroxyphenyl)propan-2-one involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the chloro group can undergo nucleophilic substitution. These interactions can modulate biological pathways and enzyme activities, leading to various physiological effects .
相似化合物的比较
1-(3,4-Dihydroxyphenyl)propan-2-one: Lacks the chloro group, making it less reactive in substitution reactions.
3,4-Dihydroxyphenylacetic acid: Contains a carboxyl group instead of a carbonyl group, leading to different reactivity and applications.
1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one: Contains methoxy groups, which influence its electronic properties and reactivity.
Uniqueness: 1-Chloro-1-(3,4-dihydroxyphenyl)propan-2-one is unique due to the presence of both chloro and hydroxyl groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .
属性
分子式 |
C9H9ClO3 |
|---|---|
分子量 |
200.62 g/mol |
IUPAC 名称 |
1-chloro-1-(3,4-dihydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H9ClO3/c1-5(11)9(10)6-2-3-7(12)8(13)4-6/h2-4,9,12-13H,1H3 |
InChI 键 |
FJBJBOJYSQVSPG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=CC(=C(C=C1)O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


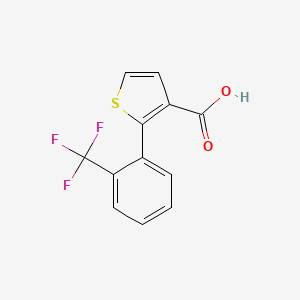


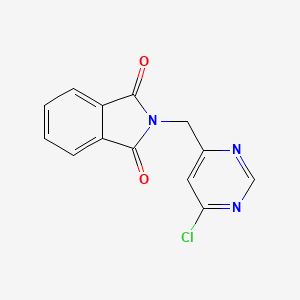
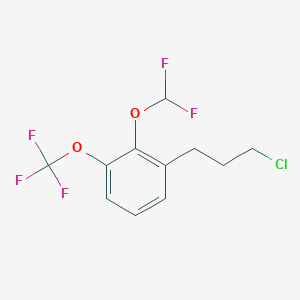
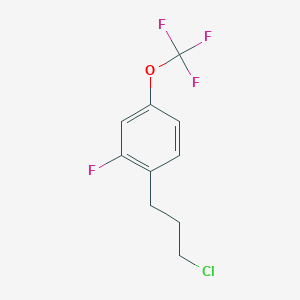
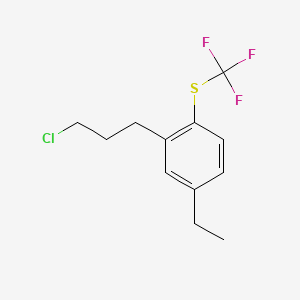
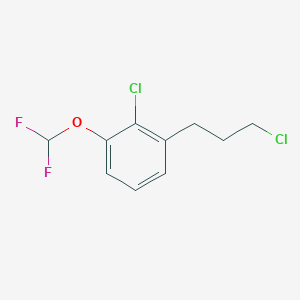
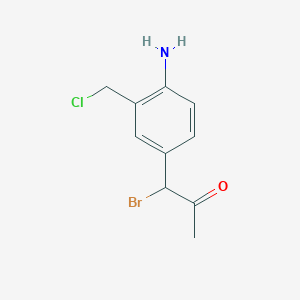
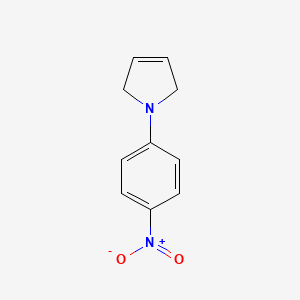
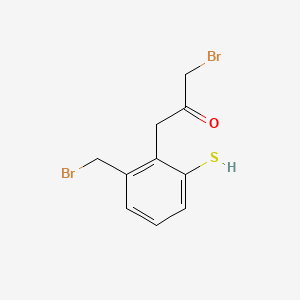
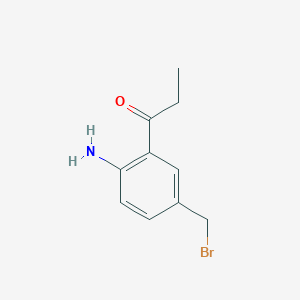
![4-[(10S,13R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14056874.png)

